2,4-Dichloroquinazolin-6-amine
Description
Properties
Molecular Formula |
C8H5Cl2N3 |
|---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
2,4-dichloroquinazolin-6-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H,11H2 |
InChI Key |
KWTIAXNLTDDOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization and Chlorination Approach
One of the most common synthetic routes begins with anthranilic acid derivatives, which are cyclized with urea or formamide to form quinazolin-2,4-dione intermediates. Subsequent chlorination with phosphorus oxychloride converts the dione into 2,4-dichloroquinazoline derivatives. Finally, selective amination at the 6-position yields this compound.
Step 1: Cyclization
Anthranilic acid (or substituted anthranilic acids) is reacted with urea or formamide under heating to form quinazolin-2,4-dione. This step is well documented and can be performed under reflux conditions or microwave irradiation for efficiency.Step 2: Chlorination
The quinazolin-2,4-dione is treated with phosphorus oxychloride (POCl₃) at 80–120 °C for 2–7 hours to replace the carbonyl oxygens at positions 2 and 4 with chlorine atoms, producing 2,4-dichloroquinazoline.Step 3: Amination
The 6-position hydroxyl or nitro group (if present) is converted to an amino group by reaction with ammonia or ammonium hydroxide at 40–75 °C over 6–16 hours, yielding this compound.
This method is advantageous due to the availability of starting materials and relatively straightforward steps. However, the use of phosphorus oxychloride requires careful handling due to its corrosive nature.
Modified One-Pot or Stepwise Synthesis Using Substituted Benzonitriles
An alternative approach involves the reaction of o-aminobenzonitrile derivatives with chlorinating agents such as diphosgene or bis(trichloromethyl) carbonate under mild conditions:
Lee et al. reported a one-step synthesis of 2,4-dichloroquinazoline by reacting o-aminobenzonitrile with diphosgene in acetonitrile under pressurized conditions, yielding 85% product. However, diphosgene's high toxicity and the need for autoclave conditions limit this method's practical application.
A safer and scalable method involves the use of bis(trichloromethyl) carbonate (triphosgene) in the presence of triphenylphosphine oxide and tertiary amine catalysts at low temperatures (-10 to 5 °C), followed by reaction with o-aminobenzonitrile at 80–150 °C to yield 2,4-dichloroquinazoline derivatives.
This method offers high yields, mild reaction conditions, and is suitable for large-scale synthesis.
Nucleophilic Aromatic Substitution for Amination at Position 6
After obtaining 2,4-dichloroquinazoline, selective substitution of chlorine at position 6 with an amino group is typically achieved by nucleophilic aromatic substitution (SNAr) using ammonia or primary amines:
Refluxing 2,4-dichloroquinazoline with ammonia solution or ammonium hydroxide at 40–75 °C for several hours results in selective amination at position 6, producing this compound.
Alternatively, nucleophilic substitution with primary amines under mild base conditions (e.g., DIPEA) in solvents like acetonitrile or isopropyl alcohol can selectively substitute chlorine at position 4 or 6 depending on reaction conditions.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroquinazolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .
Scientific Research Applications
2,4-Dichloroquinazolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinazolin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variation
Halogen Substitution Patterns
- 6-Bromo-2-Chloroquinazolin-4-amine (CAS 111218-89-4): Contains bromine at position 6 and chlorine at position 2. However, brominated derivatives may exhibit higher toxicity .
- 6-Chloro-2-methylquinazolin-4-amine (CAS 1696600-26-6): Substitutes a methyl group at position 2 instead of chlorine.
- 5,6-Dichloro-1,4-dihydroquinazolin-2-amine (CAS 444904-63-6): Features a partially saturated quinazoline ring, which reduces aromaticity and alters electronic properties. This impacts both synthetic routes and biological activity .
Amine Group Modifications
- N-Benzyl-2-chloroquinazolin-4-amine : Replaces the 6-amine with a benzyl group. The bulky benzyl substituent sterically hinders interactions at the quinazoline core, often reducing kinase inhibition potency but improving metabolic stability .
- 6-Iodo-N-(4-methoxybenzyl)quinazolin-4-amine (Compound 5a): Incorporates iodine at position 6 and a methoxybenzylamine group. Iodine’s strong electron-withdrawing effect enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
Physicochemical Properties
- Trends :
- Halogenation increases molecular weight and LogP, reducing aqueous solubility.
- Methoxy or benzyl groups slightly improve solubility in organic solvents .
Q & A
Q. What are the optimal synthetic routes for 2,4-Dichloroquinazolin-6-amine, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of quinazolin-4-amine derivatives typically involves nucleophilic substitution and cross-coupling reactions. For example, 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine is synthesized by reacting 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF using Hunig’s base as a catalyst. Microwave-assisted Suzuki coupling with aryl boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) further modifies the scaffold . For this compound, analogous methods could be employed, starting with 2,4-dichloro-6-nitroquinazoline followed by nitro reduction. Optimization includes adjusting reaction time (e.g., 2 hours at room temperature for substitution) and using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for coupling .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer: Characterization involves:
- NMR : H and C NMR in DMSO- to identify proton environments and carbon signals. For example, aromatic protons in quinazoline derivatives appear between δ 7.0–8.5 ppm, while methylene groups resonate near δ 4.5–5.5 ppm .
- HRMS : High-resolution mass spectrometry (e.g., ESI-MS) confirms molecular weight with accuracy ≤1 ppm .
- LCMS Purity : Use gradients like 4%–100% acetonitrile with trifluoroacetic acid (0.025%) to assess purity (>95%) and retention times (e.g., 3.05–4.53 minutes) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact.
- Waste Management : Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?
- Methodological Answer:
- Replicate Experiments : Ensure consistent assay conditions (e.g., kinase inhibition assays with identical ATP concentrations and incubation times).
- Control Variability : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell line viability.
- Meta-Analysis : Cross-reference data from multiple sources (e.g., Reaction Biology Corporation’s kinase profiling) to identify outliers .
Q. What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR)?
- Methodological Answer:
- Core Modifications : Introduce substituents at positions 2, 4, and 6 via Suzuki coupling (e.g., aryl boronic acids) or alkylation (e.g., morpholinopropyl groups) to alter steric/electronic profiles .
- Pharmacophore Integration : Attach fragments like morpholine or benzodioxole to enhance solubility or target affinity, as seen in related quinazoline kinase inhibitors .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies at 40°C–60°C for 4 weeks, monitoring via HPLC for decomposition products.
- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation.
- Hygroscopicity : Use desiccants (e.g., silica gel) in sealed containers to avoid hydration .
Q. What purification challenges arise during the synthesis of this compound, and how can they be addressed?
- Methodological Answer:
- Byproduct Removal : Use silica gel chromatography with gradient elution (e.g., 15%–75% ethyl acetate in hexanes) to separate unreacted starting materials.
- Recrystallization : Optimize solvent systems (e.g., DCM/hexane) to improve crystal yield and purity .
Q. What mechanistic insights exist for this compound’s bioactivity in kinase inhibition?
- Methodological Answer:
- ATP-Competitive Binding : Molecular docking studies suggest chlorine atoms at positions 2 and 4 occupy hydrophobic pockets in kinase active sites, while the quinazoline core mimics adenine interactions.
- Selectivity Profiling : Test against panels like CLK1/CLK4 or CDC2-like kinases to identify off-target effects .
Q. How can researchers mitigate hygroscopicity issues in this compound during formulation?
- Methodological Answer:
Q. What alternative coupling reagents or catalysts can improve the yield of this compound derivatives?
- Methodological Answer:
- Buchwald-Hartwig Amination : Replace Suzuki coupling with Pd/Xantphos systems for C–N bond formation.
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 150°C for 1 hour) while maintaining high yields (~58%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
